molecular formula C11H13F2NO B4553337 N-(2,5-difluorophenyl)pentanamide

N-(2,5-difluorophenyl)pentanamide

Cat. No.: B4553337
M. Wt: 213.22 g/mol
InChI Key: CYOWDABLNNQDEG-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)pentanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel TRPV1 channel ligands. The structure of this compound, featuring a pentanamide chain linked to a 2,5-difluorophenyl group, is analogous to other researched amides where the difluorophenyl moiety serves as a key pharmacophore . Scientific literature indicates that similar amide derivatives, such as lipoic acid amides, are investigated for their potential as TRPV1 agonists . The TRPV1 receptor is a critical target for pain management, and research into new ligands is a vibrant area of study. The strategic incorporation of fluorine atoms on the phenyl ring is a common practice in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to better understand the steric and electronic requirements for effective interaction with biological targets . Furthermore, compounds with this core structure are explored for their potential antioxidant properties, as the amide bond can confer stability and influence the compound's radical-scavenging activity in vitro . As a building block in organic synthesis, it enables the exploration of more complex molecules with potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-difluorophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-2-3-4-11(15)14-10-7-8(12)5-6-9(10)13/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOWDABLNNQDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)pentanamide typically involves the reaction of 2,5-difluoroaniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-difluorophenyl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)pentanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(2,5-difluorophenyl)pentanamide with structurally related compounds, emphasizing substituent effects:

Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications
This compound Pentanamide chain + 2,5-difluorophenyl Higher lipophilicity due to 5C chain; improved metabolic stability Potential enzyme inhibition or receptor modulation (inferred from analogs)
N-(2,5-difluorophenyl)acetamide derivatives Shorter acetamide chain (2C) + diverse substituents (e.g., thienylsulfonyl, pyridazinone) Lower logP compared to pentanamide; variable solubility PDE-4 inhibition , antimicrobial activity
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide Sulfamide group instead of amide Increased polarity; reduced membrane permeability Enzyme interaction via sulfonamide moiety
N-(2,5-difluorophenyl)thiourea Thiourea functional group Higher hydrogen-bonding capacity; moderate stability Anticancer or antimicrobial applications
O-(2,5-difluorophenyl)hydroxylamine HCl Hydroxylamine group + 2,5-difluorophenyl Reactive intermediate; water-soluble (as HCl salt) Organic synthesis precursor

Key Observations :

  • Chain Length : The pentanamide’s longer chain likely increases lipophilicity, enhancing blood-brain barrier penetration compared to acetamide analogs .
  • Fluorine Substitution : The 2,5-difluorophenyl group is a common motif that improves bioactivity and stability across analogs, as seen in PDE-4 inhibitors and antimicrobial agents .
  • Functional Groups : Replacing the amide with sulfamide or thiourea alters target selectivity. For example, sulfamides exhibit distinct enzyme-binding profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-difluorophenyl)pentanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling reactions between a pentanamide backbone and a 2,5-difluorophenyl group. For example, similar compounds are synthesized via substitution reactions using piperazine derivatives (e.g., 1-(3,5-dichlorophenyl)piperazine) under reflux conditions in polar aprotic solvents like dichloromethane . Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium) improve coupling efficiency.
  • Purification : Sequential chromatography (normal-phase followed by reverse-phase) enhances purity, as seen in yields ranging from 34% to 45% for analogous compounds .
  • Temperature control : Maintaining 60–80°C during reflux minimizes side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, particularly the fluorophenyl and pentanamide moieties. For example, 1^1H NMR peaks near δ 7.0–7.5 ppm indicate aromatic protons on the difluorophenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C16_{16}H15_{15}F2_2NO2_2, MW 291.29) .
  • HPLC : Assesses purity (>98%) using gradients like 85% acetonitrile/0.1% ammonium hydroxide .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position, alkyl chain length) influence the compound’s biological activity?

  • Methodological Answer :

  • Fluorine substitution : The 2,5-difluorophenyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Alkyl chain variations : Longer chains (e.g., pentanamide vs. propanamide) affect solubility and target binding. For example, N-(2,5-difluorophenyl)-4-methoxybenzenepropanamide (MW 291.29) shows distinct physicochemical properties compared to shorter-chain derivatives .
  • Comparative assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) to quantify structure-activity relationships (SAR) .

Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Enzyme inhibition : The difluorophenyl group may act as a hydrogen bond acceptor, disrupting catalytic sites. For example, analogs inhibit carbonic anhydrase with IC50_{50} values in the micromolar range .
  • Receptor modulation : Docking studies suggest the pentanamide chain occupies hydrophobic pockets in dopamine D3 receptors, similar to functionalized diamino-butylbenzamides .
  • Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .

Q. How can researchers address discrepancies in reported synthesis yields or biological activity data?

  • Methodological Answer :

  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of fluorophenyl reagent) or switch solvents (e.g., from dichloromethane to DMF) to improve reactivity .
  • Data validation : Replicate assays under standardized conditions (pH, temperature) and cross-validate with orthogonal techniques (e.g., LC-MS for purity, SPR for binding) .
  • Meta-analysis : Compare datasets from structurally similar compounds (e.g., N-(2,5-difluorophenyl)thiourea) to identify trends .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Degradation studies : Accelerated stability testing (40°C/75% RH) over 4 weeks identifies decomposition products via LC-MS .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for related amides .
  • Moisture control : Use desiccants in storage containers to mitigate hydrolysis of the amide bond .

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Software like SwissADME estimates logP (2.5–3.0) and blood-brain barrier penetration (BBB+), critical for CNS-targeted analogs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets like dopamine receptors .
  • QSAR models : Train models on datasets of fluorinated amides to predict toxicity or metabolic pathways .

Data Contradiction Analysis

Q. Why do similar fluorophenyl-amides exhibit divergent biological activities despite structural homology?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., trifluoromethyl vs. cyano) alter target accessibility. For instance, 7e (trifluoromethyl-substituted) showed 45% yield and higher receptor affinity than 7d (cyano-substituted, 34% yield) .
  • Electronic effects : Fluorine’s electron-withdrawing nature modulates electron density at binding sites, affecting IC50_{50} values .
  • Experimental variability : Differences in assay protocols (e.g., cell lines, incubation times) can skew results. Standardize using guidelines like OECD Test No. 439 for in vitro assays .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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